molecular formula C17H20N2O3S B5615439 N-isopropyl-4-[methyl(phenylsulfonyl)amino]benzamide

N-isopropyl-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B5615439
M. Wt: 332.4 g/mol
InChI Key: WDXRLLIOMFXMAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-isopropyl-4-[methyl(phenylsulfonyl)amino]benzamide involves multi-step chemical reactions, starting with base materials like N-(2,4-dimethylphenyl)-N-methylbenzenesulfonamide or its analogs. These precursors undergo reactions such as interaction with chlorosulfonic acid to yield sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These reactions are characterized by their specificity and the ability to produce complex molecules with high purity (Rublova et al., 2017).

Molecular Structure Analysis

Structural characterization of related compounds is typically achieved through techniques like X-ray crystal diffraction, providing insights into the molecular and electronic structure. For instance, compounds synthesized through similar methods have been structurally characterized, revealing details about their crystalline forms and molecular arrangement. These analyses contribute to understanding the steric and electronic influences of different substituents on the benzamide backbone (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving N-isopropyl-4-[methyl(phenylsulfonyl)amino]benzamide or similar compounds often include substitution reactions, where the reactivity and outcome are influenced by the steric hindrance of the substituents. These reactions are crucial for further functionalization or modification of the compound, impacting its chemical properties and potential applications (Rublova et al., 2017).

Mechanism of Action

The mechanism of action of a benzamide compound would depend on its specific structure and the context in which it is used. For example, some benzamide derivatives have been found to have antimicrobial activity, potentially due to their ability to interfere with bacterial cell wall synthesis .

Safety and Hazards

Benzamides can be harmful if swallowed or absorbed through the skin. They may cause eye and skin irritation, and may cause respiratory and digestive tract irritation .

Future Directions

Research into benzamides and their derivatives is ongoing, with potential applications in areas such as drug development and materials science. Future work could involve the synthesis of new benzamide derivatives with improved properties, as well as studies to better understand their mechanisms of action .

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13(2)18-17(20)14-9-11-15(12-10-14)19(3)23(21,22)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXRLLIOMFXMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[methyl(phenylsulfonyl)amino]-N-(propan-2-yl)benzamide

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